An In-depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride: Synthesis, Properties, and Applications
An In-depth Technical Guide to 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and its derivatives are actively investigated for a wide range of therapeutic applications.[1][2] This guide details the chemical structure, synthesis, and reactivity of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, offering insights into its utility as a versatile intermediate for the synthesis of novel molecular entities.
Introduction to the 1-Ethyl-5-methyl-1H-pyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties and ability to participate in various intermolecular interactions make it a highly sought-after scaffold in the development of new therapeutic agents. The substitution pattern on the pyrazole ring allows for fine-tuning of the molecule's physicochemical and pharmacological properties. The title compound, 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, features an ethyl group at the N1 position, a methyl group at the C5 position, and a reactive carbonyl chloride moiety at the C3 position, making it an ideal precursor for a diverse range of derivatives.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in research and development. While comprehensive experimental data for 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is not extensively documented in publicly available literature, the properties of its precursor, 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid, provide a useful reference.
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O | |
| Molecular Weight | 172.62 g/mol | Calculated |
| CAS Number | 1706456-89-4 | |
| Precursor Melting Point (1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid) | 136-141 °C |
Note: Due to the limited availability of experimental data, properties such as boiling point, density, and detailed spectroscopic data for the title compound are not included. Researchers should perform their own characterization upon synthesis.
Synthesis of 1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride
The synthesis of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is typically achieved through the conversion of its corresponding carboxylic acid precursor. The most common and effective method for this transformation is the reaction of the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Synthesis Pathway Overview
The general synthetic pathway involves two main steps: the synthesis of the carboxylic acid precursor and its subsequent conversion to the carbonyl chloride.
Caption: Synthetic pathway for 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride.
Experimental Protocol: Conversion of Carboxylic Acid to Carbonyl Chloride
This protocol is a generalized procedure based on common laboratory practices for the synthesis of acyl chlorides from carboxylic acids.[3] It is imperative that this reaction be carried out in a well-ventilated fume hood with appropriate personal protective equipment, as thionyl chloride and the byproduct, hydrogen chloride, are corrosive and toxic.
Materials:
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1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid
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Thionyl chloride (SOCl₂) or Oxalyl chloride
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Round-bottom flask
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Reflux condenser with a drying tube
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Magnetic stirrer and stir bar
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Heating mantle
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Rotary evaporator
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
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Addition of Chlorinating Agent: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the suspension at room temperature with vigorous stirring. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction, particularly when using oxalyl chloride.
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Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂) and by thin-layer chromatography (TLC).
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Workup: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a trap containing a sodium hydroxide solution to neutralize the corrosive vapors.
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Purification: The crude 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride can often be used directly in the next step without further purification. If necessary, purification can be achieved by vacuum distillation.
Self-Validation: The successful synthesis of the carbonyl chloride can be confirmed by infrared (IR) spectroscopy, where the characteristic broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) will be replaced by a sharp C=O stretch of the acyl chloride at a higher wavenumber (typically 1750-1800 cm⁻¹). Further confirmation can be obtained through ¹H and ¹³C NMR spectroscopy.
Chemical Reactivity and Applications in Drug Discovery
1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a highly reactive electrophile, making it a valuable reagent for introducing the 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl moiety into various molecules. Its primary utility lies in nucleophilic acyl substitution reactions.
Reactions with Nucleophiles
The carbonyl chloride readily reacts with a wide range of nucleophiles, including amines, alcohols, and thiols, to form the corresponding amides, esters, and thioesters, respectively. These reactions are typically carried out in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrogen chloride byproduct.
Caption: Reactivity of 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride with nucleophiles.
Role in Medicinal Chemistry
The pyrazole core is a key feature in many approved drugs and clinical candidates due to its favorable pharmacological properties. The ability to easily generate a library of amide and ester derivatives from 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride allows for the rapid exploration of the structure-activity relationship (SAR) of potential drug candidates. By varying the amine or alcohol component, researchers can modulate properties such as solubility, metabolic stability, and target binding affinity.
Safety and Handling
1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. The compound should be stored under an inert atmosphere in a tightly sealed container in a cool, dry place.
Hazard Phrases:
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Precautionary Phrases:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
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P280: Wear protective gloves/protective clothing/eye protection/face protection.
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
1-Ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride is a valuable and versatile building block for the synthesis of a wide array of pyrazole-containing compounds. Its straightforward synthesis from the corresponding carboxylic acid and its high reactivity with nucleophiles make it an important tool for medicinal chemists and drug discovery scientists. The ability to readily generate diverse libraries of amides and esters from this intermediate facilitates the exploration of new chemical space and the optimization of lead compounds in the pursuit of novel therapeutics.
References
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İlhan, İ. Ö., & Çadır, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Journal of the Serbian Chemical Society, 77(10), 1345-1354. Available at: [Link]
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Ilhan, I. O., Caglayan, A., Onal, Z., Akkoc, S., & Cadir, M. (2013). Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. Letters in Organic Chemistry, 10(8), 586-592. Available at: [Link]
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SciSupplies. (n.d.). 1-ethyl-5-methyl-1H-pyrazole-3-carbonyl chloride, 95.0%, 500mg. Retrieved February 10, 2024, from [Link]
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Thore, S. N., et al. (2018). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 23(12), 3273. Available at: [Link]
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Kumar, V., & Aggarwal, R. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(20), 2011-2032. Available at: [Link]
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Önal, Z., Kökbudak, Z., Sarıpınar, E., & İlhan, İ. Ö. (2009). Synthesis and Reactions of Some 1H-Pyrazole-3 Carboxylic Acid Chloride. Heterocyclic Communications, 15(4), 269-274. Available at: [Link]
